Adavivint

Übersicht

Beschreibung

Adavivint is a potent and selective inhibitor of the canonical Wnt signaling pathway. It exerts its effects downstream of β-catenin and targets intranuclear kinases, including CLK2 and DYRK1A. These kinases play a crucial role in inhibiting the phosphorylation of serine/arginine-rich splicing factors, as well as SIRT1 and FOXO1 .

Chemical Reactions Analysis

Adavivint inhibits the canonical Wnt signaling pathway by targeting TCF/LEF binding sites. It reduces the expression of TCF1, TCF4 (TCF7L2), AXIN2, and LEF1. Additionally, it protects chondrocytes from catabolic breakdown in vitro .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Adavivint has been studied for its potential application in cancer treatment, particularly in colorectal cancer . It has been found to inhibit the canonical Wnt/β-catenin pathway, which plays a key role in the development and progression of colorectal cancer . Adavivint, when used alone or in combination with 5FU (a chemotherapy drug), has shown to produce a severe cytostatic effect, compromising the clonogenic capacity of cancer cells and diminishing the expression of stem cell markers .

Chemoresistance

Adavivint has been associated with the reduction of chemoresistance in cancer cells . The Wnt/β-catenin pathway, which Adavivint inhibits, is thought to be involved in cancer stem cells’ resistance to treatment . By inhibiting this pathway, Adavivint may enhance the effectiveness of chemotherapy drugs like 5FU .

Osteoarthritis Treatment

Lorecivivint has shown promising results in the treatment of osteoarthritis . It has been found to significantly improve WOMAC discomfort, WOMAC function, and joint space width in osteoarthritis patients . This suggests that Lorecivivint could be a reliable, safe, and effective treatment option for osteoarthritis .

Wnt Pathway Modulation

Lorecivivint acts as a modulator of the Wnt pathway . The Wnt pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various diseases, including cancer and osteoarthritis . By modulating this pathway, Lorecivivint could potentially have broad therapeutic applications .

CLK2/DYRK1A Inhibition

Lorecivivint acts as an inhibitor of CLK2/DYRK1A . These are kinases involved in various cellular processes, including cell cycle regulation and neuronal development . Inhibition of these kinases could have potential therapeutic benefits in diseases where these processes are dysregulated .

Pain Management

In clinical trials, patients dosed with Lorecivivint were over two times more likely to meet the criteria for OMERACT-OARSI Strict Response, a measure that includes 50% improvement in pain or function, than those on placebo at 12 weeks . This suggests that Lorecivivint could be a promising option for pain management in conditions like osteoarthritis .

Wirkmechanismus

Adavivint: A Detailed Examination of Its Mechanism of Action

Adavivint, also known as lorecivivint, is a synthetic organic compound that has been gaining attention in the field of pharmacology due to its potential therapeutic applications . This article aims to provide a comprehensive overview of the mechanism of action of Adavivint, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Adavivint primarily targets the intranuclear kinases CLK2 and DYRK1A . These kinases play a crucial role in the modulation of the Wnt pathway, a signaling pathway that is essential for various cellular processes .

Mode of Action

Adavivint acts downstream of β-catenin and inhibits the phosphorylation of serine/arginine-rich splicing factors through its interaction with CLK2 and DYRK1A .

Biochemical Pathways

The Wnt pathway, which Adavivint inhibits, plays a key role in tissue homeostasis regulation, particularly in the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts . This process is crucial for cartilage tissue repair and regeneration within joints . In osteoarthritic joints, increased Wnt signaling leads to cartilage degradation . Therefore, the inhibition of the Wnt pathway by Adavivint may provide a novel disease-modifying osteoarthritis drug (DMOAD) that can ameliorate cartilage dysregulation associated with osteoarthritis .

Result of Action

The molecular and cellular effects of Adavivint’s action primarily involve the modulation of the Wnt pathway. By inhibiting CLK2 and DYRK1A, Adavivint induces early chondrogenesis and enhances mature chondrocyte function . This results in the potential amelioration of cartilage dysregulation associated with osteoarthritis .

Action Environment

It is known that various environmental factors can influence the action of drugs in general . These factors can include climate, level of pollution, socio-economic conditions, and others

Zukünftige Richtungen

Eigenschaften

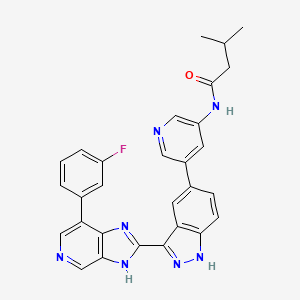

IUPAC Name |

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adavivint | |

CAS RN |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of lorecivivint?

A1: Lorecivivint is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). [] These kinases regulate the Wnt signaling pathway, which is upregulated in osteoarthritis (OA). [] By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling and exhibits disease-modifying properties in preclinical models of OA. []

Q2: How does lorecivivint affect Wnt signaling in chondrocytes?

A2: Lorecivivint inhibits Wnt signaling in chondrocytes, the cells responsible for maintaining cartilage health. [] Excessive Wnt activation is associated with cartilage damage, and lorecivivint's ability to modulate this pathway contributes to its therapeutic potential in OA. []

Q3: What is the role of the Wnt pathway in osteoarthritis?

A3: The Wnt pathway plays a complex role in OA, with both protective and detrimental effects depending on the context. [, ] While low levels of Wnt activity are essential for chondrocyte survival, excessive activation contributes to inflammation, subchondral bone formation, and cartilage thinning, ultimately driving OA progression. [, , ]

Q4: What preclinical evidence supports lorecivivint as a potential OA treatment?

A4: Preclinical studies demonstrate that lorecivivint inhibits cartilage catabolism, reduces inflammation, and promotes cartilage regeneration. [, , , ] In vitro, lorecivivint protects human OA cartilage explants from the damaging effects of inflammatory cytokines. [, ] In vivo, lorecivivint has demonstrated chondroprotective and regenerative effects in animal models of OA. [, ]

Q5: What animal models have been used to study lorecivivint in OA?

A5: Lorecivivint has been evaluated in several animal models of OA, including a rat model of chemically induced meniscal degeneration [], a rat model of knee instability-induced post-traumatic OA [], and a canine model of anterior cruciate ligament transection. [] These models mimic different aspects of OA pathogenesis, providing comprehensive insights into lorecivivint's therapeutic potential.

Q6: How is lorecivivint administered?

A6: Lorecivivint is administered via intra-articular injection directly into the affected joint. [, , , ] This route of administration allows for targeted delivery to the site of action, potentially maximizing efficacy and minimizing systemic exposure.

Q7: What is the current clinical development status of lorecivivint?

A7: Lorecivivint has been evaluated in Phase 1 and Phase 2 clinical trials for knee OA, demonstrating promising safety and efficacy signals. [, , , , , , ] Several Phase 3 clinical trials are currently ongoing to further evaluate its long-term safety and efficacy in patients with knee OA. [, , , ]

Q8: What are the primary endpoints of lorecivivint Phase 3 clinical trials in knee OA?

A8: Phase 3 trials evaluating lorecivivint in knee OA are primarily assessing its effects on pain reduction and structural progression. [, ] These trials utilize validated outcome measures, including the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and radiographic assessments of joint space width, to evaluate lorecivivint's clinical benefit. [, , ]

Q9: Has lorecivivint demonstrated any long-term benefits in patients with knee OA?

A9: Preliminary data from an ongoing Phase 3 extension study (OA-07) suggest that lorecivivint may provide long-term benefits for patients with severe knee OA. [, ] These benefits include sustained pain relief, improved physical function, and potentially slowed radiographic progression, highlighting lorecivivint's potential as a disease-modifying agent. [, ]

Q10: Have any safety concerns been identified with lorecivivint in clinical trials?

A10: Lorecivivint has generally been well-tolerated in clinical trials to date, with no significant systemic side effects reported. [, , , , ] Safety assessments, including monitoring for local and systemic adverse events and evaluating bone health parameters, are ongoing in clinical trials to further characterize the safety profile of lorecivivint. [, ]

Q11: What is the significance of studying lorecivivint's effects on meniscal injuries?

A11: Meniscal injuries are highly prevalent and frequently coexist with OA, contributing to pain, joint instability, and accelerated cartilage degeneration. [] Lorecivivint's preclinical evaluation in a rat model of meniscal degeneration demonstrated its potential to protect the meniscus by reducing catabolic enzyme expression and inflammation, indicating its potential as a structure-modifying treatment for meniscal injuries. []

Q12: What are the implications of lorecivivint's cartilage-protective effects observed in human OA explants?

A12: Lorecivivint's ability to inhibit cartilage catabolism in human OA explants provides crucial translational evidence supporting its disease-modifying potential. [] By reducing the production of matrix metalloproteinases (MMPs) and other catabolic factors, lorecivivint may preserve cartilage integrity and slow down OA progression. []

Q13: How does lorecivivint compare to other potential disease-modifying OA drugs (DMOADs)?

A13: Lorecivivint represents a novel class of potential DMOADs targeting the Wnt signaling pathway. [, , ] While other DMOADs have focused on different targets, such as growth factors or cytokines, lorecivivint's unique mechanism of action offers a promising alternative approach to addressing the underlying pathology of OA. [, , ]

Q14: What are the future directions for lorecivivint research?

A14: Future research on lorecivivint will likely focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid](/img/structure/B605119.png)